molecular formula C20H14ClN3O B12203800 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B12203800
M. Wt: 347.8 g/mol
InChI Key: JATDQDOXJBXIFV-UHFFFAOYSA-N
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Description

N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position, a phenyl group at the 2-position, and a benzamide moiety at the 3-position.

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H14ClN3O/c21-16-11-12-17-22-18(14-7-3-1-4-8-14)19(24(17)13-16)23-20(25)15-9-5-2-6-10-15/h1-13H,(H,23,25)

InChI Key

JATDQDOXJBXIFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the imidazo[1,2-a]pyridine ring.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the phenyl group: This can be achieved through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Formation of the benzamide moiety: The final step involves the reaction of the imidazo[1,2-a]pyridine derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ in substituent placement, functional groups, and heterocyclic modifications. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity/Properties Reference
N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (Target Compound) 6-Cl, 2-Ph, 3-benzamide High lipophilicity due to Cl; benzamide for hydrogen bonding Pharmacological potential inferred from analogs -
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine 6-Cl, 2-pyridinyl, 3-amine Pyridinyl substitution may enhance π-π stacking; amine group for solubility Not explicitly reported
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide 2-Ph, 3-acetamide Acetamide reduces steric bulk; planar conformation (torsion angle: 9.04°) Structural stability demonstrated via crystallography
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 7-Me, 2-Ph, 3-benzamide Methyl at 7-position alters steric hindrance; commercial availability Industrial use reported
N-(3,5-Bis(trifluoromethyl)benzyl)-...benzamide () Trifluoromethyl/methoxy groups on benzamide Electron-withdrawing groups enhance bioactivity High anti-inflammatory activity vs. aspirin

Impact of Substituents on Properties

  • Benzamide vs. Acetamide: The benzamide group in the target compound offers a larger aromatic surface for hydrogen bonding and π-π interactions compared to acetamide, which may enhance target binding .
  • Positional Isomerism: The 7-methyl analog () demonstrates how substituent position affects steric interactions. The 6-Cl in the target compound may confer distinct electronic effects compared to methyl groups.
  • Anti-inflammatory Activity: Compounds with trifluoromethyl or methoxy substituents () show enhanced activity, suggesting that electron-withdrawing groups on the benzamide moiety could optimize pharmacological profiles .

Research Findings and Implications

Structural Insights from Crystallography

The crystal structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide reveals a near-planar conformation (torsion angle: 9.04°), which facilitates columnar stacking via N–H⋯N hydrogen bonds . This structural rigidity may be critical for binding to biological targets, implying that the target compound’s benzamide group could further stabilize such interactions.

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